(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the pyrazolone core, and finally, the introduction of the dimethylphenyl group through a condensation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the yield and minimize impurities. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Use of halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is investigated for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound shares the pyrazolone core but differs in its functional groups and overall structure.
Other benzothiazole derivatives: These compounds share the benzothiazole ring but may have different substituents, leading to varied chemical and biological properties.
Uniqueness
What sets (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N4OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(3,5-dimethylphenyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H24N4OS/c1-5-8-19-21(16(4)24-17-12-14(2)11-15(3)13-17)22(28)27(26-19)23-25-18-9-6-7-10-20(18)29-23/h6-7,9-13,26H,5,8H2,1-4H3 |
InChI Key |
BCLHBJBJUJKWAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
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